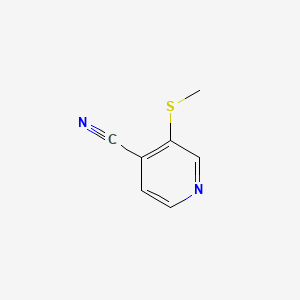

3-(Methylsulfanyl)pyridine-4-carbonitrile

Description

3-(Methylsulfanyl)pyridine-4-carbonitrile is a heterocyclic compound featuring a pyridine backbone substituted with a methylsulfanyl (-SMe) group at position 3 and a nitrile (-CN) group at position 2. Although direct data on its applications are sparse in the provided evidence, pyridine-carbonitrile derivatives are widely explored in medicinal chemistry and materials science due to their tunable electronic properties and bioactivity .

Properties

IUPAC Name |

3-methylsulfanylpyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2S/c1-10-7-5-9-3-2-6(7)4-8/h2-3,5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOXDGYKHCFLTHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CN=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Methylsulfanyl)pyridine-4-carbonitrile can be synthesized through several methods. One common approach involves the reaction of 3-chloropyridine-4-carbonitrile with sodium methylthiolate. The reaction typically occurs in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures. The methylthiolate anion displaces the chlorine atom, resulting in the formation of 3-(Methylsulfanyl)pyridine-4-carbonitrile .

Industrial Production Methods

Industrial production of 3-(Methylsulfanyl)pyridine-4-carbonitrile may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfanyl)pyridine-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation.

Major Products Formed

Oxidation: 3-(Methylsulfinyl)pyridine-4-carbonitrile, 3-(Methylsulfonyl)pyridine-4-carbonitrile.

Reduction: 3-(Methylsulfanyl)pyridine-4-amine.

Substitution: 3-(Methylsulfanyl)-5-nitropyridine-4-carbonitrile, 3-(Methylsulfanyl)-5-chloropyridine-4-carbonitrile.

Scientific Research Applications

3-(Methylsulfanyl)pyridine-4-carbonitrile has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored for its potential use in drug discovery and development.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Methylsulfanyl)pyridine-4-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methylsulfanyl group can participate in hydrogen bonding or hydrophobic interactions, while the carbonitrile group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents significantly influence reactivity and physicochemical properties. Key analogs include:

Key Observations :

- Steric Effects : Thiophene and aryl substituents (e.g., in ) introduce steric bulk, which may hinder access to the pyridine ring for further functionalization .

- Solubility : The piperazine-containing analog () exhibits enhanced solubility in polar solvents due to its basic amine group, unlike the hydrophobic -SMe and -CN groups in the target compound .

Biological Activity

3-(Methylsulfanyl)pyridine-4-carbonitrile (CAS No. 13600-45-8) is an organic compound that has garnered attention in scientific research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a methylsulfanyl group at the 3-position and a carbonitrile group at the 4-position. This specific arrangement of functional groups contributes to its unique chemical reactivity and biological activity.

Antimicrobial Properties

Research indicates that 3-(Methylsulfanyl)pyridine-4-carbonitrile exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentrations (MICs) for these bacteria were found to be comparable to standard antibiotics, showcasing the compound's potential as an antimicrobial agent .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 2.18 |

| Escherichia coli | 3.08 |

| Candida albicans | 0.25 |

Anticancer Activity

In addition to its antimicrobial properties, 3-(Methylsulfanyl)pyridine-4-carbonitrile has been investigated for its anticancer effects. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The compound's interaction with specific molecular targets in cancer cells is an area of ongoing research .

The biological activity of 3-(Methylsulfanyl)pyridine-4-carbonitrile is believed to stem from its ability to interact with various biological targets:

- Enzyme Inhibition : The methylsulfanyl group may facilitate interactions with enzymes, potentially inhibiting their activity.

- Receptor Modulation : The carbonitrile group can act as an electron-withdrawing moiety, influencing receptor binding affinities and modulating cellular responses .

Case Studies

Several studies have explored the biological activity of this compound:

- Antimicrobial Screening : A comprehensive screening of various derivatives showed that compounds similar to 3-(Methylsulfanyl)pyridine-4-carbonitrile demonstrated enhanced antimicrobial activity against multiple strains, suggesting a structure-activity relationship that merits further investigation .

- Cancer Cell Line Studies : In vitro studies using cancer cell lines indicated that treatment with this compound resulted in reduced cell viability and increased apoptosis rates, highlighting its potential as a therapeutic agent in oncology .

Comparative Analysis with Similar Compounds

3-(Methylsulfanyl)pyridine-4-carbonitrile can be compared with structurally similar compounds to understand its unique properties better:

| Compound Name | Position of Carbonitrile | Antimicrobial Activity |

|---|---|---|

| 3-(Methylsulfanyl)pyridine-2-carbonitrile | 2 | Moderate |

| 3-(Methylsulfanyl)pyridine-5-carbonitrile | 5 | Low |

| 4-(Methylsulfanyl)pyridine-3-carbonitrile | 3 | High |

This table illustrates how the position of the carbonitrile group significantly influences the biological activities of these compounds.

Q & A

Q. Basic

- NMR Chemical Shifts : The deshielding effect of the nitrile group (C-4) and electron-donating methylsulfanyl (C-3) create distinct splitting patterns in aromatic proton signals .

- X-ray crystallography : Provides definitive bond lengths and angles, as demonstrated for structurally related pyridinecarbonitriles .

How can crystallographic data address discrepancies between experimental and computational structural models?

Advanced

X-ray diffraction resolves ambiguities in cases where NMR data is inconclusive. For example, crystallography can confirm:

- Regiochemistry : Exact positioning of substituents on the pyridine ring.

- Non-covalent interactions : Hydrogen bonding or π-stacking, which influence reactivity and stability.

Reference datasets from analogs (e.g., 2-ethoxy-4-methylphenyl derivatives) provide validation benchmarks .

What biological activities of related pyridine-4-carbonitriles inform research on this compound?

Basic

Structurally similar compounds exhibit:

- Antimicrobial properties : Pyridinecarbonitriles with electron-withdrawing groups show activity against Gram-positive bacteria .

- Kinase inhibition : Methylsulfanyl-substituted heterocycles are explored as p38 MAPK inhibitors, suggesting potential anti-inflammatory applications .

How can researchers resolve contradictions between predicted and observed biological activity?

Q. Advanced

- Dose-response assays : Validate activity thresholds using standardized MIC (minimal inhibitory concentration) protocols .

- Metabolic stability tests : Assess degradation pathways (e.g., sulfur oxidation) that may reduce efficacy .

- Computational docking : Compare binding affinities with crystal structures of target proteins (e.g., kinases) to refine predictive models .

What storage conditions ensure stability of 3-(Methylsulfanyl)pyridine-4-carbonitrile?

Q. Basic

- Temperature : Store at 2–8°C in airtight containers to prevent moisture absorption.

- Light sensitivity : Protect from UV exposure to avoid decomposition of the nitrile group.

- Handling : Use inert atmospheres (N₂/Ar) during weighing to minimize oxidation .

How do computational tools predict the reactivity of this compound in catalytic systems?

Q. Advanced

- DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.

- MD simulations : Study solvent interactions and transition states in substitution reactions.

- SAR analysis : Correlate substituent effects (e.g., methylsulfanyl vs. chloro) with catalytic activity .

What are common by-products in its synthesis, and how are they removed?

Q. Basic

- By-products : Unreacted starting materials, oxidized sulfur species (e.g., sulfoxides).

- Purification :

How does the methylsulfanyl group influence regioselectivity in substitution reactions?

Advanced

The methylsulfanyl group:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.